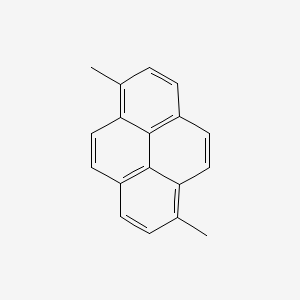

1,6-Dimethylpyrene

Description

Contextualization within Polycyclic Aromatic Hydrocarbon (PAH) Chemistry

1,6-Dimethylpyrene is classified as a derivative of polycyclic aromatic hydrocarbons (PAHs), a class of organic compounds composed of two or more fused aromatic rings consisting solely of carbon and hydrogen atoms. fishersci.ca Specifically, this compound is a member of the pyrene (B120774) family, characterized by a pyrene backbone to which two methyl groups are symmetrically attached at the 1 and 6 positions. fishersci.ca This specific substitution pattern is crucial as it directly influences the compound's electronic properties. fishersci.ca

Significance in Contemporary Chemical Science and Engineering

The significance of this compound in contemporary chemical science and engineering stems from its distinctive optical and electronic attributes. fishersci.ca The compound exhibits strong fluorescence and a high quantum yield, making it particularly valuable for advanced optoelectronic devices. fishersci.ca Research into this compound has explored its potential in various applications, including:

Organic Light-Emitting Diodes (OLEDs): Its inherent fluorescent properties make it a candidate for use in OLED technology. fishersci.ca

Photovoltaic Devices: The compound's capacity to absorb light and convert it into electrical energy is harnessed for applications in photovoltaic systems. fishersci.ca

Bioimaging and Sensing: Its favorable optical properties are leveraged for diverse biological applications, such as imaging and sensing. fishersci.ca Beyond these specific applications, this compound also serves as a valuable model compound for fundamental research aimed at understanding the broader properties and behavior of PAHs. Furthermore, it can function as a building block for the synthesis of novel materials, including nanoparticles and conjugated polymers.

Scope and Research Objectives for this compound

The primary research objectives for this compound revolve around fully exploring its potential in the aforementioned applications, particularly in organic electronics, photovoltaics, and bioimaging. fishersci.ca Investigations focus on understanding how its molecular structure, specifically the position of the methyl groups, dictates its electronic and optical characteristics. The strong fluorescence and high quantum yield are key properties driving its utility in optoelectronic applications. fishersci.ca While PAHs, as a class, are subjects of study regarding their environmental and biological impact, specific detailed toxicological and environmental studies are necessary for this compound to fully understand its effects. fishersci.ca Current research aims to further elucidate its precise role and optimize its properties for enhanced performance in advanced material science and biological studies.

Data Tables

Table 1: Key Properties of this compound

| Property | Value |

| Molecular Formula | C18H14 |

| Molecular Weight | 230.3038 g/mol |

| PubChem CID | 147190 |

| Compound Type | PAH derivative |

| Key Optical Property | Strong fluorescence, high quantum yield |

Compound Names and PubChem CIDs

Structure

3D Structure

Properties

IUPAC Name |

1,6-dimethylpyrene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14/c1-11-3-5-13-8-10-16-12(2)4-6-14-7-9-15(11)17(13)18(14)16/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRMDNMCLOTYRPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=CC3=C4C2=C(C=C1)C=CC4=C(C=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10182265 | |

| Record name | 1,6-Dimethylpyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10182265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27984-16-3 | |

| Record name | 1,6-Dimethylpyrene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027984163 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,6-Dimethylpyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10182265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,6-DIMETHYLPYRENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7440720V4N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Precursor Chemistry of 1,6 Dimethylpyrene

Established Synthetic Pathways for 1,6-Dimethylpyrene Core

The construction of the this compound framework can be achieved through various synthetic routes, primarily involving the formation of the pyrene (B120774) core followed by methylation or the assembly of the core from methylated precursors.

Grignard Reaction-Based Syntheses

Grignard reactions are a powerful tool in organic synthesis for forming carbon-carbon bonds. tamu.eduleah4sci.com In the context of pyrene chemistry, Grignard reagents are instrumental in introducing functional groups and building the carbon skeleton. While direct synthesis of this compound using a Grignard reaction as the core-forming step is not commonly detailed, the principles of Grignard chemistry are fundamental to creating substituted pyrenes. researchgate.netaip.orguky.edu For instance, a pyrene-derived Grignard reagent, such as 1-pyrenemagnesium bromide, can be prepared from 1-bromopyrene (B33193) and subsequently used to introduce substituents. researchgate.netaip.org A plausible, though not explicitly detailed, approach to this compound could involve a multi-step synthesis where Grignard reagents are used to couple smaller, methylated aromatic fragments, followed by cyclization and aromatization to form the final pyrene core.

The general utility of Grignard reagents in pyrene synthesis is well-established. They react with a variety of electrophiles, including aldehydes, ketones, and carbon dioxide, to introduce functional groups that can be further manipulated. tamu.eduu-tokyo.ac.jpresearchgate.net

Dehydrogenation Strategies in Pyrene Synthesis

Dehydrogenation is a key chemical transformation used to create aromatic systems from saturated or partially saturated precursors. taylorfrancis.com This strategy is particularly relevant in the synthesis of complex PAHs like pyrene. The synthesis of 2,7-dimethylpyrene (B94221), an isomer of this compound, provides a clear example of this approach. The synthesis starts with the formation of 2,7-dimethyl-4,5,9,10-tetrahydropyrene, which is then dehydrogenated over a palladium on charcoal catalyst at high temperatures to yield the final aromatic product. smolecule.com

Another approach involves the reductive aromatization of pyrene precursors. For instance, dihydroxy pyrenequinones can be reduced to form highly soluble pyrene-tetrasilyl ethers. nih.gov This method highlights the versatility of aromatization reactions in accessing functionalized pyrene systems. Furthermore, bismuth-catalyzed cyclization and aromatization of specific vinyl ethers have been shown to produce PAHs with a phenanthrene (B1679779) backbone, which can be extended to form pyrene structures. nih.gov The final step in many pyrene syntheses involves an aromatization step, often through dehydrogenation, to establish the fully conjugated pyrene ring system. uhmreactiondynamics.org

Regioselective Functionalization and Derivatization Strategies

Once the pyrene core is formed, regioselective functionalization is crucial for tuning its properties and for the synthesis of specific derivatives like this compound. Electrophilic aromatic substitution is a primary method for introducing functional groups onto the pyrene ring. makingmolecules.comwikipedia.orgmasterorganicchemistry.com

Electrophilic Aromatic Substitution Reactions

The pyrene molecule has specific positions that are more susceptible to electrophilic attack. The 1, 3, 6, and 8 positions are generally the most reactive sites for electrophilic aromatic substitution. amanote.comnii.ac.jp This inherent reactivity pattern guides the strategies for introducing substituents onto the pyrene core.

Formylation and acetylation are common electrophilic substitution reactions used to introduce carbonyl functionalities onto aromatic rings. wikipedia.orgcardiff.ac.uk The Vilsmeier-Haack reaction is a classic method for formylating pyrene, typically yielding 1-formylpyrene. orgsyn.org The acetylation of pyrene has been reported to produce a mixture of 1,6- and 1,8-diacetylpyrene, along with the 1,3-isomer, which can be difficult to separate. oup.com

The regioselectivity of these reactions can be influenced by the presence of other substituents and the choice of Lewis acid catalyst. For example, the formylation and acetylation of 7-tert-butyl-1,3-dimethylpyrene can lead to either mono- or di-substitution at the 5- and 9-positions depending on the Lewis acid used. researchgate.networktribe.comscribd.com Specifically, using titanium tetrachloride (TiCl4) as a catalyst tends to favor monosubstitution, while aluminum trichloride (B1173362) (AlCl3) can promote disubstitution. worktribe.com

| Reactant | Reagent | Lewis Acid | Product(s) | Yield |

|---|---|---|---|---|

| 7-tert-Butyl-1,3-dimethylpyrene | Dichloromethyl methyl ether | TiCl₄ | 7-tert-Butyl-5-formyl-1,3-dimethylpyrene | 93% |

| 7-tert-Butyl-1,3-dimethylpyrene | Dichloromethyl methyl ether | AlCl₃ | 7-tert-Butyl-5,9-diformyl-1,3-dimethylpyrene | 80% |

| 7-tert-Butyl-1,3-dimethylpyrene | Acetyl chloride | TiCl₄ | 5-Acetyl-7-tert-butyl-1,3-dimethylpyrene | 85% |

| 7-tert-Butyl-1,3-dimethylpyrene | Acetyl chloride | AlCl₃ | 5,9-Diacetyl-7-tert-butyl-1,3-dimethylpyrene | 95% |

Halogenation, particularly bromination, is a key functionalization reaction for pyrene and its derivatives. tcichemicals.com The direct bromination of pyrene with bromine can lead to the formation of 1,6-dibromopyrene (B158639) and its 1,8-isomer. chemicalbook.comchemicalbook.com The reaction conditions can be controlled to favor the formation of the desired isomer. For instance, reacting pyrene with bromine in carbon tetrachloride can yield 1,6-dibromopyrene. chemicalbook.comchemicalbook.com

The presence of directing groups significantly influences the outcome of halogenation. For example, the bromination of 8-methoxy[2.2]metacyclophanes has been studied to understand the directing effects in related systems. researchgate.net In the case of 7-tert-butyl-1,3-dimethylpyrene, bromination with N-bromosuccinimide (NBS) in the presence of a radical initiator can lead to bromination at the methyl groups, producing bis(bromomethyl) compounds. psu.edu However, electrophilic bromination of the pyrene ring itself is also possible. psu.edu

| Reactant | Reagent | Solvent | Reaction Time | Product | Yield |

|---|---|---|---|---|---|

| Pyrene | Bromine | Carbon tetrachloride | 59 hours | 1,6-Dibromopyrene | 90.9% |

| Pyrene | Bromine | Carbon tetrachloride | 48 hours | 1,6-Dibromopyrene | 38.4% |

| Pyrene | Dibromohydantoin | Organic solvent | Not specified | 1,6-Dibromopyrene | High yield |

Reduction and Oxidation Reactions of the Pyrene Core

The pyrene aromatic system can undergo both reduction and oxidation reactions, which are fundamental processes for creating pyrene-based precursors. These reactions alter the electronic properties and reactivity of the core, paving the way for further functionalization.

Reduction Reactions: The pyrene core can be partially hydrogenated to yield dihydropyrene (B12800588) derivatives. A common method involves catalytic hydrogenation using hydrogen gas in the presence of a palladium catalyst. smolecule.com This transformation reduces the aromaticity of a specific region of the pyrene skeleton, which can be a key step in multi-step synthetic sequences.

Oxidation Reactions: Conversely, oxidation of the pyrene core leads to the formation of quinones and other oxidized derivatives. smolecule.com Strong oxidizing agents are typically employed for this purpose. These reactions introduce carbonyl functionalities, which serve as reactive handles for subsequent transformations, such as condensation or addition reactions. For instance, pyrene-4,5-dione (B1221838) is a versatile precursor for creating new K-region functionalized derivatives through olefination reactions. mun.ca

The choice of reagents is critical for controlling the outcome of these reactions.

| Reaction Type | Typical Reagents | Resulting Derivative | Source |

|---|---|---|---|

| Reduction | H₂ gas with Palladium (Pd) catalyst | Dihydropyrenes | smolecule.com |

| Oxidation | Potassium permanganate (B83412) (KMnO₄) | Quinones, other oxidized derivatives | smolecule.com |

| Oxidation | Chromium trioxide (CrO₃) | Quinones, other oxidized derivatives | smolecule.com |

Wittig Reaction for Alkynyl Derivatives

The Wittig reaction is a powerful tool in organic synthesis for the formation of carbon-carbon double bonds (alkenes) by reacting a phosphorus ylide (Wittig reagent) with an aldehyde or a ketone. libretexts.orgwikipedia.org This reaction is highly valuable in pyrene chemistry for extending the π-conjugated system or for introducing specific alkenyl side chains, which can be precursors to alkynyl derivatives through subsequent chemical steps.

The general mechanism involves the nucleophilic attack of the ylide on the carbonyl carbon, leading to a betaine (B1666868) intermediate, which then cyclizes to a four-membered oxaphosphatane ring. wikipedia.org This intermediate subsequently collapses to yield the final alkene and a triphenylphosphine (B44618) oxide byproduct. wikipedia.org A key advantage of the Wittig reaction is that the position of the newly formed double bond is precisely controlled. libretexts.org

In the context of pyrene synthesis, a pyrene-containing aldehyde (e.g., pyrene-1-carbaldehyde) can be treated with a suitable phosphorus ylide to generate a vinyl-pyrene derivative. This methodology has been attempted in synthetic routes aiming for complex pyrene-containing structures, such as in the attempted synthesis of 5,13-dimethyl[2.2]metacyclophane-1,9-diene, a precursor to 2,7-dimethylpyrene, where a Wittig reaction between 5-methylisophthalaldehyde (B162609) and a mesitylene-derived bis(phosphonium bromide) was explored. core.ac.uk

Synthesis of Advanced this compound Derivatives and Analogs

The synthesis of advanced derivatives builds upon the this compound scaffold, introducing further substituents or incorporating the pyrene unit into larger, more complex systems.

Design and Synthesis of Substituted 1,6-Dimethylpyrenes

The synthesis of specifically substituted pyrenes often requires multi-step sequences, as direct electrophilic substitution on the parent pyrene can lead to mixtures of isomers. cdnsciencepub.com A targeted synthesis for this compound has been developed starting from 1,6-dibromopyrene. tandfonline.com This method involves a series of classical transformations to build the methyl groups onto the pre-functionalized pyrene core.

The key steps in this synthesis are: tandfonline.com

Carboxylation: Treatment of 1,6-dibromopyrene with n-butyllithium followed by quenching with dry ice (solid CO₂) to form 1,6-pyrenedicarboxylic acid.

Esterification: Conversion of the dicarboxylic acid to its corresponding diethyl ester using ethanol (B145695).

Reduction: Reduction of the diester to the 1,6-bis(hydroxymethyl)pyrene derivative using lithium aluminum hydride (LiAlH₄).

Acetylation and Hydrogenolysis: The diol is acetylated, and the resulting diacetate is subjected to hydrogenolysis over a palladium-on-charcoal catalyst to yield the final this compound. tandfonline.com

Further substitution on the this compound ring can be guided by the directing effects of the existing methyl groups. Although direct electrophilic substitution data on this compound is scarce, studies on the analogous 7-t-butyl-1,3-dimethylpyrene provide a clear model for how such reactions proceed. scribd.comworktribe.com In these systems, formylation and acetylation can be directed to specific positions depending on the Lewis acid catalyst used. scribd.comworktribe.com

| Reaction | Reagents | Position(s) Substituted | Yield |

|---|---|---|---|

| Mono-formylation | Cl₂CHOMe, TiCl₄ | 5 | 93% |

| Di-formylation | Cl₂CHOMe, AlCl₃ | 5, 9 | 80% |

| Mono-acetylation | CH₃COCl, TiCl₄ | 5 | 85% |

This demonstrates that by carefully selecting reagents and conditions, it is possible to achieve regioselective functionalization of a dimethylpyrene core.

Incorporation into Complex Molecular Architectures (e.g., Cyclophanes)

A sophisticated strategy for synthesizing specifically substituted pyrenes, including dimethylpyrene isomers, involves their construction from cyclophane precursors. cdnsciencepub.com This method offers excellent control over substituent placement. The synthesis of 2,7-dimethylpyrene provides a prime example of this approach, which is broadly applicable to other isomers. cdnsciencepub.comresearchgate.net

The general synthetic pathway proceeds through the following key intermediates: cdnsciencepub.com

Dithiametacyclophane Formation: A substituted 1,3-bis(bromomethyl)benzene (B165771) is coupled with a corresponding 1,3-bis(mercaptomethyl)benzene derivative under high dilution conditions to form a dithia[3.3]metacyclophane. cdnsciencepub.com For the synthesis of 2,7-dimethylpyrene, mesitylene-derived halides and thiols are used. core.ac.ukcdnsciencepub.com

Conversion to Metacyclophanediene: The dithiametacyclophane undergoes rearrangement (e.g., Stevens rearrangement) or oxidation followed by elimination to yield a [2.2]metacyclophane-1,9-diene. cdnsciencepub.com

Photochemical Cyclization: The final step involves the photochemical oxidative cyclization of the metacyclophanediene. Irradiation with UV light induces the formation of a 15,16-dihydropyrene intermediate, which upon exposure to an oxidizing agent like oxygen or continued irradiation, aromatizes to the final substituted pyrene product in high yield. cdnsciencepub.com

This cyclophane-based route is versatile and can accommodate a variety of substituent groups, making it a powerful method for accessing specifically designed pyrene derivatives that would be difficult to obtain through direct substitution. cdnsciencepub.com

Advanced Spectroscopic and Photophysical Investigations of 1,6 Dimethylpyrene and Its Derivatives

Fluorescence Spectroscopy: Elucidation of Emission Characteristics

Aggregation-Induced Enhanced Emission (AIEE) Properties

While pyrene (B120774) itself is known to exhibit aggregation-caused quenching (ACQ) where its fluorescence is diminished in aggregated states due to π-π stacking, some pyrene derivatives can display Aggregation-Induced Enhanced Emission (AIEE) rsc.org. AIEE refers to the phenomenon where molecules show weak or no emission in solution but exhibit strong luminescence when aggregated ub.edu. This effect is typically observed when molecular aggregation restricts intramolecular rotations or vibrations, thereby suppressing non-radiative decay pathways and enhancing radiative emission ub.edumdpi.com.

For pyrene-based systems, AIEE behavior has been observed in various derivatives, often designed with bulky substituents to prevent excessive π-π stacking that leads to quenching rsc.orgnih.gov. For instance, a pyrene-phosphonate conjugate (not specifically 1,6-dimethylpyrene) demonstrated AIEE properties in water/acetonitrile solutions, with fluorescence emission increasing significantly upon incremental addition of water, leading to aggregation mdpi.com. The emission intensity of this conjugate increased with water fraction up to 80%, where molecules began to aggregate, forming spherical aggregates with an average size of approximately 142 nm mdpi.com. This indicates that appropriate structural modifications can induce AIEE in pyrene derivatives, counteracting the typical quenching observed in aggregated pyrene.

Excited State Dynamics and Lifetime Measurements

The excited state dynamics of pyrene and its derivatives are crucial for understanding their photophysical behavior, including fluorescence lifetimes and excimer formation. Pyrene is known for its high fluorescence quantum yield in solution and its efficient excimer formation nii.ac.jp.

Time-Resolved Fluorescence Spectroscopy

Time-resolved fluorescence spectroscopy is a powerful technique used to measure the decay of fluorescence over time, providing insights into excited-state lifetimes and the kinetics of photophysical processes mdpi.comassaygenie.com. This method allows for the differentiation of short-lived background fluorescence from longer-lived signals, enhancing sensitivity and specificity assaygenie.com.

For pyrene, the lifetime of the lowest singlet excited state (monomer) is relatively long, typically around 290 ns in ethanol (B145695) solution and 440 ns in cyclohexane (B81311) solution tus.ac.jp. This long lifetime increases the probability of an excited pyrene molecule colliding with a ground-state molecule to form an excimer tus.ac.jp. While specific time-resolved fluorescence data for this compound were not extensively detailed in the search results, the principles of time-resolved fluorescence are broadly applicable to pyrene derivatives for characterizing their excited state dynamics and lifetimes.

Intramolecular and Intermolecular Excimer Formation Studies

Excimers are excited-state dimers formed by the interaction of an excited molecule with a ground-state molecule of the same type tus.ac.jpresearchgate.net. Pyrene is a classic example of a compound that readily forms excimers, which are characterized by a broad, featureless emission band typically centered at 480–500 nm, red-shifted compared to the structured monomer emission (370–400 nm) nih.govresearchgate.net.

The formation of excimers can be both intramolecular (within a single molecule containing multiple chromophores) and intermolecular (between two separate molecules) nih.gov. For pyrene derivatives, the propensity for excimer formation is influenced by molecular structure, concentration, and environmental factors nih.govrsc.orgscielo.br.

Studies on pyrene-based molecular dyads linked by spacers have shown a mixture of monomer and excimer fluorescence in fluid solution at room temperature, with the ratio depending on the molecular structure and steric hindrance nih.gov. For instance, a pyrene-based macrocyclic derivative, synthesized using this compound diisothiocyanate, exhibited intramolecular excimer emission at 460 nm alongside monomer emission at 408 nm researchgate.net. The blue-shifted excimer emission, compared to typical intermolecular pyrene excimers (around 500 nm), was attributed to the short distance and rigidity between the two pyrene rings within the macrocycle researchgate.net.

The mechanism of excimer formation involves the interaction of an excited pyrene molecule with a ground-state pyrene molecule researchgate.net. This process can be influenced by molecular packing and the presence of substituents that either promote or hinder π-π stacking nih.govnii.ac.jpscielo.br. For example, introducing bulky groups at specific positions of the pyrene core can prevent tight π-stacking, thereby reducing excimer formation and improving luminescence efficiency in the solid state nih.gov.

Solid-State Photophysical Properties and Mechanochromism

The photophysical properties of this compound and its derivatives in the solid state are significantly influenced by molecular packing and can exhibit mechanochromism.

Relationship between Molecular Packing and Luminescence

In the solid state, the arrangement of molecules, or molecular packing, plays a critical role in determining luminescence properties. For pyrene and its derivatives, tight π-π stacking interactions in condensed phases can often lead to fluorescence quenching due to excimer formation or non-radiative decay pathways rsc.orgnii.ac.jp. However, strategic molecular design can mitigate this.

For example, 1,6-bis(phenylethynyl)pyrene-based cyclophanes, which incorporate the 1,6-disubstituted pyrene core, have been studied for their solid-state luminescence rsc.orgrsc.org. Single-crystal X-ray analysis of such a cyclophane revealed that the pyrene and naphthalene (B1677914) moieties form intramolecular π-stacked structures in the crystals, and importantly, intermolecular excimer formation was not observed rsc.orgrsc.org. This specific arrangement, where the luminophore is isolated, results in a light-blue emission with a well-resolved vibronic structure in the fluorescence spectrum rsc.orgrsc.org. This highlights how controlled molecular packing, even with intramolecular π-stacking, can prevent intermolecular quenching and maintain efficient luminescence.

The introduction of alkyl groups to pyrene derivatives can also influence solid-state photophysical properties by affecting molecular orientation and preventing aggregation-caused quenching researchgate.net.

Mechanically Stimuli-Responsive Luminescence

Mechanochromic luminescence (MCL) refers to the change in emission color or intensity in response to mechanical force mdpi.comnih.gov. This phenomenon is often attributed to changes in molecular stacking, crystal-to-amorphous phase transitions, or alterations in intermolecular interactions mdpi.comnih.gov.

A 1,6-bis(phenylethynyl)pyrene-based cyclophane demonstrated mechanochromic luminescence rsc.orgrsc.org. The powder-like crystalline form of this compound exhibited light-blue fluorescence rsc.org. Upon mechanical grinding, the crystalline form converted to an amorphous state, which then exhibited green photoluminescence rsc.org. This green emission was ascribed to intramolecular excimers rsc.org. Subsequent thermal treatment could recrystallize the amorphous state back to the initial crystalline state, restoring the light-blue fluorescence rsc.org. This reversible change in luminescence color upon mechanical stimulation and thermal annealing showcases the mechanochromic properties linked to structural transformations. The change in emission from light-blue (crystalline) to green (amorphous) is a direct consequence of the altered molecular packing, leading to excimer formation in the disordered state rsc.orgrsc.org.

The relationship between molecular packing and mechanochromic luminescence is a key area of research, with studies showing that abundant and intense intermolecular interactions, such as C-H…π and C-H…N hydrogen bonds, can contribute to remarkable MCL performance in pyrene-based derivatives nih.gov.

Theoretical and Computational Chemistry Studies on 1,6 Dimethylpyrene

Electronic Structure Calculations: Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of aromatic systems due to its favorable balance of accuracy and computational cost. For a molecule like 1,6-dimethylpyrene, DFT is instrumental in exploring its fundamental electronic characteristics.

The first step in any computational analysis is to determine the most stable three-dimensional arrangement of atoms, known as the optimized molecular geometry. For pyrene (B120774) and its derivatives, DFT methods have proven highly effective. Studies on similar compounds, such as monochlorinated pyrenes, have found that the B3LYP functional combined with a double-zeta basis set like 6-311G** provides results that are in good agreement with experimental data. healtheffects.org

Applying this level of theory to this compound would be expected to yield an accurate representation of its structure. The calculation would confirm the planarity of the core pyrene aromatic system and provide precise bond lengths and angles. Key parameters, such as the C-C bond lengths within the aromatic rings and the geometry of the methyl groups (C-C and C-H bond lengths and angles), would be determined. This foundational calculation is crucial as all other electronic properties are dependent on this equilibrium geometry.

The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in understanding a molecule's electronic behavior, including its reactivity and optical properties. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and the energy required for electronic excitation. researchgate.netresearchgate.net

For the parent pyrene molecule, the HOMO-LUMO gap has been calculated to be approximately 3.84 eV, which aligns well with experimental observations. healtheffects.org The introduction of two methyl groups at the 1- and 6-positions is expected to influence this gap. Methyl groups are known to be weak electron-donating groups (+I effect). This inductive effect destabilizes the HOMO, causing its energy level to rise. The effect on the LUMO is generally less pronounced. Consequently, the HOMO-LUMO gap of this compound is predicted to be smaller than that of unsubstituted pyrene, suggesting it would be more reactive and absorb light at a longer wavelength. archive.org

| Compound | Calculated HOMO-LUMO Gap (eV) | Expected Trend |

|---|---|---|

| Pyrene | ~3.84 healtheffects.org | Baseline |

| This compound | < 3.84 (Predicted) | Decreased gap due to electron-donating methyl groups |

DFT calculations can predict spectroscopic parameters by calculating the energy differences between electronic states. The reduction in the HOMO-LUMO gap for this compound compared to pyrene suggests a bathochromic (red) shift in its absorption and fluorescence spectra. This means that this compound would absorb and emit light at longer wavelengths. DFT methods can quantify this shift, providing theoretical UV-Vis and fluorescence spectra that can be compared with experimental measurements to validate the computational model.

Excited State Calculations (e.g., Time-Dependent DFT)

To gain a more sophisticated understanding of electronic spectra and photophysical processes, Time-Dependent Density Functional Theory (TD-DFT) is the preferred method. core.ac.uk TD-DFT calculates the energies of electronic excited states, allowing for the direct simulation of UV-Vis absorption spectra. researchgate.netresearchgate.net

For this compound, TD-DFT calculations would reveal the energies and characteristics of the primary π → π* transitions that govern its light absorption. researchgate.net These calculations can elucidate the nature of each electronic transition, oscillator strengths (which determine peak intensity), and the specific molecular orbitals involved. researchgate.net Such studies are crucial for designing and understanding materials with specific optical properties, as the position of substituents on the pyrene core can dramatically alter the photophysical and photochemical deactivation pathways. researchgate.net While standard TD-DFT can have limitations, particularly for charge-transfer excitations, it remains a powerful tool for studying the excited states of molecules like this compound.

Molecular Dynamics Simulations for Conformational Analysis and Interactions

While quantum mechanics is ideal for studying the electronic properties of a single molecule, Molecular Dynamics (MD) simulations are used to explore the physical movements and interactions of atoms and molecules over time. For this compound, MD simulations would be particularly insightful for understanding its behavior in condensed phases (liquids or solids).

A key interaction for PAHs is π-π stacking. MD simulations can reveal how this compound molecules arrange themselves, showing the preferred stacking distances and orientations. The presence of the methyl groups would introduce steric hindrance that modifies these interactions compared to unsubstituted pyrene. These simulations can predict bulk material properties such as density, viscosity, and diffusion dynamics, providing an atomistic-level understanding of macroscopic behaviors.

Quantum Chemical Insights into Reactivity and Reaction Mechanisms

Quantum chemical calculations offer profound insights into the chemical reactivity of a molecule. By analyzing the electronic structure, one can predict how this compound will interact with other chemical species.

The distribution of the HOMO and LUMO across the molecule indicates the most likely sites for electrophilic and nucleophilic attack, respectively. For PAHs, electrophilic substitution is a common reaction. The electron-donating methyl groups in this compound would activate the pyrene ring system, making it more susceptible to electrophilic attack than the parent molecule. Calculations of the molecular electrostatic potential (MEP) surface would highlight regions of negative potential (electron-rich areas) that are prone to attack by electrophiles. Furthermore, quantum chemical methods can be used to model entire reaction pathways, calculating the energies of reactants, transition states, and products to determine reaction kinetics and mechanisms. This predictive power is invaluable for understanding the stability and potential chemical transformations of this compound. healtheffects.org

Applications of 1,6 Dimethylpyrene in Advanced Materials and Systems

Organic Electronics and Optoelectronic Devices

Pyrene-based π-conjugated materials, including 1,6-Dimethylpyrene, are considered promising organic electroluminescent materials for various semiconductor devices due to their inherent chemical stability and photophysical properties worktribe.comresearchgate.net. These materials offer advantages such as solution processability, good thermal stability, enhanced charge carrier mobility, and intense luminescence nii.ac.jp.

Active Components in Organic Light-Emitting Diodes (OLEDs)

This compound's strong fluorescent properties position it as a potential active component in Organic Light-Emitting Diodes (OLEDs) ontosight.ai. OLED technology, utilized in flat-panel displays and lighting, benefits from materials that offer high luminescence efficiency and stability nii.ac.jp. While pyrene (B120774) and its derivatives are highly emissive, a notable challenge in their application in OLEDs is their tendency towards π-stacking and excimer formation, which can lead to quenching of emission intensity and a reduction in fluorescence quantum yield in the solid state worktribe.comnii.ac.jp. Despite this, the unique optical properties of pyrene, including its excimer fluorescence, have been explored for single-molecule excimer-emitting compounds suitable for OLED applications nii.ac.jp.

Role in Organic Photovoltaic (OPV) Devices

In the realm of Organic Photovoltaic (OPV) devices, this compound is investigated for its capacity to absorb light and convert it into electrical energy ontosight.ai. Organic semiconductors, including pyrene-based materials, offer the potential for low-cost fabrication and the development of light, flexible, and attractive solar cells azonano.comresearchgate.net. A key challenge in OPV development is to enhance efficiency, which necessitates light-absorbing materials with effective charge separation and charge transport properties azonano.com. Pyrene-based materials are increasingly exploited in solar cells due to their highly emissive and rigid structures nii.ac.jp.

Design of Organic Field-Effect Transistors (OFETs)

This compound and other PAHs are candidates for use in Organic Field-Effect Transistors (OFETs) due to their unique electronic properties stemming from their conjugated ring structures smolecule.com. OFETs are a class of devices that leverage organic semiconductors in their channel, offering advantages such as low cost, large-area fabrication, and physical flexibility, which are desirable for applications like flexible displays and bioelectronics wikipedia.org. The molecular design of OFET materials often involves expanding and extending π-conjugation to improve electrical performance and carrier mobility tcichemicals.com. Pyrene-based low-molecular weight organic materials and polymers have been utilized as active components in OFETs nii.ac.jpuky.edu. The structural versatility of organic compounds, including pyrene derivatives, allows for the tuning of electrical performance, stability, and processing characteristics through chemical modifications tcichemicals.com.

Charge Transport Characteristics in Organic Semiconductors

The electronic properties of this compound are pertinent to understanding charge transport in organic semiconductors ontosight.ai. Unlike conventional inorganic crystalline semiconductors where charge transport occurs via band transport, charge transport in organic semiconductors often proceeds by hopping from one molecule to the next due to weak electronic coupling worktribe.com. This is influenced by factors such as static disorder, arising from structural disorder, chemical impurities, and electrostatic interactions, which can localize charges worktribe.com. Furthermore, molecular vibrations interact with charges, leading to molecular distortion and the formation of polarons, which are localized charge carriers worktribe.com. Research into charge transport in organic semiconductors involves simulating charge diffusion and understanding the underlying mechanisms ep2-bayreuth.dearxiv.orgrsc.orgnih.gov. The extent of charge carrier delocalization has been shown to correlate well with charge mobility in organic semiconductors nih.gov.

Chemo- and Biosensing Applications

The strong fluorescence of this compound makes it a valuable compound for bioimaging and sensing applications ontosight.ai. The pyrene nucleus is a significant component in materials, supramolecular, and biological chemistry, owing to its photophysical and electronic properties, as well as its extended rigid structure researchgate.net.

Fluorescence-Based Sensing Mechanisms (e.g., Metal Ion Sensing)

Pyrene-based compounds are widely employed as fluorescent sensors, particularly for the detection of metal ions. The sensing mechanism often relies on changes in fluorescence intensity or spectral shifts upon interaction with the target analyte. For instance, certain pyrene-based liquid crystalline dimers have demonstrated selective metal ion sensing capabilities towards Sn²⁺ and Cu²⁺ ions mdpi.com. These sensors exhibit distinct responses, with fluorescence titrations revealing specific quenching or enhancement patterns depending on the metal ion mdpi.com.

Table 1: Metal Ion Sensing Characteristics of a Pyrene-Based Liquid Crystalline Dimer

| Metal Ion | Binding Constant (Kₐ) (M⁻¹) | Detection Limit (M) | Response |

| Cu²⁺ (M) | Sn²⁺ (M) | ||

| --- | --- | --- | |

| 4.03 × 10⁷ mdpi.com | 4.51 × 10⁶ mdpi.com | ||

| 4.73 × 10⁻⁵ mdpi.com | 1.61 × 10⁻⁵ mdpi.com |

Note: The binding constant (Kₐ) for Cu²⁺ was higher, indicating a stronger interaction, while the detection limit for Sn²⁺ was lower, suggesting enhanced sensitivity for Sn²⁺ despite weaker binding. mdpi.com

Other pyrene-based fluorescent sensors have been developed for detecting various metal ions. For instance, certain pyrenyl-pyridine oligomers, specifically those with a 1,6-substituted pyrenyl-pyridyl conjugated chain, have shown superior π–π stacking and strong excimer emission, leading to excellent sensing performance for Fe³⁺ ions through electron transfer and aggregation-based fluorescence quenching researchgate.net. These sensors can achieve very low detection limits, such as 0.06 nM for Fe³⁺ researchgate.net. Pyrene-based fluorescent sensors for Fe³⁺ have also been developed with nanomolar detection limits and specific binding stoichiometries chemrxiv.org. The fluorescence quenching mechanism, often involving photoinduced electron transfer (PET), is a common principle in these sensing applications researchgate.netmdpi.com. Additionally, pyrene derivatives integrated into crown ether moieties have been synthesized and studied for their fluoroionophoric properties towards transition metal ions, alkali, and alkaline earth metal ions, where changes in monomer and excimer emissions of pyrene successfully signal the presence of ions like Hg²⁺ researchgate.net.

Development of Fluorescent Probes

This compound, owing to its inherent strong fluorescence and high quantum yield, is a promising candidate for the development of fluorescent probes. nih.gov Pyrene and its derivatives are widely recognized and utilized as fluorescent probes in various scientific and biological applications. wikipedia.orgnnci.net The ability of pyrene derivatives to form excimers, which can lead to changes in fluorescence signals, is a key property leveraged in probe design. nnci.net

Recent research has demonstrated the utility of 1,6-disubstituted pyrene-based conjugated microporous polymers (CMPs) in fluorescence sensing applications. These CMPs have been successfully synthesized through Friedel-Crafts arylation reactions using 1,6-disubstituted pyrene derivatives. nih.gov They have shown potential for the fluorescence sensing of specific environmental pollutants such as picric acid and o-nitrophenol. nih.gov The incorporation of this compound into such polymeric structures highlights its role as a functional fluorophore in advanced sensing systems.

Supramolecular Chemistry and Host-Guest Systems

Supramolecular chemistry focuses on systems held together by non-covalent interactions, such as hydrogen bonding, π-π stacking, and host-guest interactions. evolutionnews.orgrsc.org Pyrene and its derivatives are often employed in this field due to their extended π-electron systems, which enable strong π-π stacking interactions, and their hydrophobic nature, allowing them to act as both host and guest molecules. wikipedia.org

Molecular Recognition with Macrocyclic Hosts (e.g., Cyclodextrins, Cyclophanes)

Macrocyclic hosts, such as cyclodextrins and cyclophanes, are central to molecular recognition due to their ability to encapsulate guest molecules within their cavities. kit.edursc.orgoatext.com Cyclodextrins, including α-, β-, and γ-cyclodextrins, possess hydrophobic inner cavities and hydrophilic outer surfaces, making them ideal for forming inclusion complexes with a diverse range of guest molecules. rsc.orgoatext.comnih.govuva.nlmdpi.comresearchgate.net

While specific direct studies detailing the inclusion of this compound within cyclodextrins or cyclophanes were not explicitly found, pyrene derivatives are known to form such complexes. For instance, pyrenophanes, a class of cyclophanes incorporating pyrene units, exhibit strong π-π interactions between pyrene rings. researchgate.net Given the hydrophobic nature and extended π-system of this compound, it is highly suitable for inclusion complexation with these macrocyclic hosts, leveraging interactions like hydrophobic effects and π-π stacking. The binding of guest molecules to pyrene-incorporated systems can also influence their fluorescent behavior, allowing for spectroscopic "read-out" of molecular recognition processes. researchgate.net

Self-Assembly into Ordered Nanostructures

The self-assembly of molecular units into ordered nanostructures is a fundamental aspect of supramolecular chemistry, leading to materials with tailored properties. uva.nlnih.gov Pyrene-based molecules are particularly well-suited for self-assembly due to their strong propensity for π-π stacking. nnci.net

A notable example involves pyrene-based amphiphiles, such as 1,6-Py3, which have been shown to self-assemble into two-dimensional (2D) sheet structures in aqueous environments. acs.org These self-assembled sheets can exhibit fluorescence-switching properties, where changes in pH can lead to quenching of excimer emission due to altered packing of the pyrene units. acs.org As a 1,6-disubstituted pyrene derivative, this compound contributes to the design of such amphiphilic systems, enabling the formation of supramolecular polymers and ordered nanostructures through non-covalent interactions. evolutionnews.orgrsc.orgresearchgate.net

Integration into Molecular Machines and Dynamic Systems

Molecular machines are nanoscale constructs capable of performing mechanical work or exhibiting controlled motion in response to external stimuli, such as light, electricity, or chemical fuels. evolutionnews.orgrsc.orgnii.ac.jpnih.govneupsykey.comambeed.com These systems often rely on precise control over molecular interactions and conformational changes.

While direct examples of this compound being a core component of a molecular machine are not extensively documented, pyrene units are recognized for their utility in such dynamic systems. For example, a reversible redox-fluorescence molecular switch has been developed that incorporates both ferrocene (B1249389) and pyrene units. rsc.org In this system, the pyrene acts as a fluorescent unit, and its emission can be switched rapidly and reversibly by redox changes involving the ferrocene. rsc.org The fluorescent properties and structural rigidity of this compound make it a potential candidate for integration into responsive molecular switches and dynamic systems, where its optical characteristics could be modulated by external triggers.

Polymer Science and Functional Macromolecules

This compound is a polycyclic aromatic hydrocarbon derivative that finds application in chemical synthesis and as a fluorescent material within polymer science. atamanchemicals.com Its unique properties make it suitable for use in polymerization processes and as a precursor for advanced materials.

Use as a Monomer or Building Block in Polymer Synthesis

In polymer science, monomers are low molecular weight compounds that are connected to form high molecular weight polymers. oatext.com this compound has been explicitly identified as a monomer or building block in the synthesis of functional polymers.

A significant application is its use in the synthesis of conjugated microporous polymers (CMPs). Specifically, 1,6-disubstituted pyrene derivatives, including this compound, have been employed as building blocks in Friedel-Crafts arylation reactions to create 1,6-disubstituted pyrene-based CMPs. nih.gov These polymers are designed to leverage the inherent properties of the pyrene core, such as its fluorescence, within a porous polymeric network, expanding their utility in areas like sensing. The ability to incorporate this compound into polymer backbones opens avenues for designing functional macromolecules with tailored optical and electronic properties for advanced materials.

Pyrene-Based Polymers with Tunable Electronic Properties

Pyrene, a polycyclic aromatic hydrocarbon, is a highly attractive building block for advanced materials due to its unique electronic and photophysical properties. These include a planar fused-ring structure, high electron density, strong fluorescence, and excellent charge carrier mobility nih.govnih.govfishersci.ca. The ability to modify the chemical structure of pyrene, particularly by varying substitution patterns, is a key factor in controlling the molecular architecture and, consequently, the electronic and optical properties of pyrene-based semiconductors and polymers nih.govfishersci.ca. While this compound itself is a pyrene derivative, research on polymers with tunable electronic properties often involves pyrene units functionalized at the 1,6-positions (e.g., through dibromination) to facilitate polymerization and achieve desired electronic characteristics.

Pyrene units are extensively incorporated into conjugated polymers, forming donor-acceptor (D-A) systems that allow for precise tuning of electronic properties. This molecular engineering enables the development of materials suitable for diverse applications in organic electronics, including organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), organic solar cells (OSCs), and electrochromic devices nih.govfishersci.canih.gov.

Detailed Research Findings and Tunable Electronic Properties

The strategic introduction of various functional groups at specific positions on the pyrene ring allows for fine-tuning of the resulting polymer's electronic and optical characteristics. For instance, the polymerization of 1,6-dibromopyrene (B158639), a precursor that introduces pyrene units with substitution at the 1 and 6 positions, with different conductive groups has been explored to create polymers with enhanced electrochromic properties nih.govchemicalbook.comnih.gov.

Research has demonstrated the synthesis of several pyrene-based conductive polymers, such as poly(2-(pyren-1-yl)thiophene) (PPYTP), poly(5-(pyren-1-yl)-2,3-dihydrothieno[3,4-b] nih.govnih.govdioxine) (PPYEDOT), poly(N-(4-(diphenylamino)phenyl)-4-(pyren-1-yl)benzamide) (PBPYTPA), poly(5-(pyren-1-yl)-2,2′-bithiophene) (PPYBTP), and poly(5-(pyren-1-yl)-2,2′′:5′,2′′-terthiophene) (PPYTTP) nih.govchemicalbook.comnih.gov. These polymers exhibit stable electrochromic behavior, characterized by reversible color changes upon electrochemical oxidation or reduction. The electronic performance, including the energy band gap, is significantly influenced by the nature of the introduced electron-donating or electron-accepting groups nih.govchemicalbook.com. For example, the incorporation of thiophene (B33073) and 3,4-ethylenedioxythiophene (B145204) (EDOT) groups, acting as electron donors, can form stable D-A polymers with pyrene, enhancing intermolecular conjugation and reducing the energy required for electron transfer, thereby leading to smaller energy band gaps nih.gov.

The optical properties of these pyrene-based polymers are also tunable. They exhibit broad emission bands, ranging from blue to red, with wavelengths typically between 378 and 645 nm. This tunability is attributed to the photoluminescence (PL) characteristics determined by the specific functional groups attached to the pyrene core chemicalbook.com. Furthermore, the strategic selection of substitution positions impacts electron transition properties, allowing for precise modulation of electronic structure and photophysical behavior nih.gov.

In the context of charge transport, pyrene's high charge carrier mobility makes it an attractive building block for organic field-effect transistors (OFETs) nih.govfishersci.ca. The electro-optical properties can be fine-tuned by introducing specific electron-donating or -accepting groups or by modifying the molecular architecture through substitution on the pyrene ring nih.gov.

For photovoltaic applications, pyrene-based conjugated polymers have been explored as electron donor materials in organic solar cells. Their optical band gap, which can be tuned through molecular design, is a critical parameter for optimizing power conversion efficiency nih.gov.

The following table summarizes key electronic and electrochromic properties of selected pyrene-based conductive polymers, highlighting the impact of different co-monomers on their performance:

| Polymer | Co-monomer | Energy Band Gap (Eg) (eV) | Coloration Efficiency (CE) (cm² C⁻¹) | Coloring Time (s) | Bleaching Time (s) |

|---|---|---|---|---|---|

| PPYTP | Thiophene | Smallest (specific value not given, but stated as smallest among the five) nih.gov | 277 nih.govnih.gov | Short (specific value not given) nih.govnih.gov | Short (specific value not given) nih.govnih.gov |

| PPYEDOT | 3,4-Ethylenedioxythiophene (EDOT) | (Specific value not given, but contributes to smaller Eg) nih.gov | (Specific value not given) | 1.3 nih.govnih.gov | 3.2 nih.govnih.gov |

| PBPYTPA | Triphenylamine | Relatively large (specific value not given) nih.gov | (Specific value not given) | (Specific value not given) | (Specific value not given) |

| PPYBTP | Bithiophene | (Specific value not given) | (Specific value not given) | (Specific value not given) | (Specific value not given) |

| PPYTTP | α-Terthiophene | (Specific value not given) | (Specific value not given) | (Specific value not given) | (Specific value not given) |

Note: Specific numerical values for all properties across all polymers were not consistently available in the provided snippets. The table highlights the properties explicitly mentioned for comparison.

The ability to control the molecular and supramolecular complexity by changing the chemical structure, including the position and nature of substituents on the pyrene ring, is crucial for designing new high-performance semiconductors. This allows for the creation of diverse architectures, from linear polymeric chains to more complex structures, with tailored electronic and optical functionalities for various advanced materials and systems fishersci.ca.

Environmental Transformations and Mechanistic Pathways of 1,6 Dimethylpyrene

Atmospheric Fate and Heterogeneous Oxidation Processes

Once released into the atmosphere, 1,6-dimethylpyrene is subject to chemical transformations, primarily through reactions with atmospheric oxidants. Heterogeneous oxidation, occurring on the surface of atmospheric particles, is a significant degradation pathway.

The presence of alkyl groups on the pyrene (B120774) core significantly influences its atmospheric reactivity. Research on related compounds, such as 1-methylpyrene (B1203753), demonstrates that alkyl-substituted PAHs react faster with ozone than their non-substituted parent compounds. rsc.org The methyl groups are electron-donating, which can stabilize reaction intermediates and thus accelerate the rate of ozonolysis. rsc.org For instance, the heterogeneous ozonolysis of 1-methylpyrene occurs on timescales of less than a day, which is faster than typical regional atmospheric transport times, highlighting the importance of these reactions in local air quality. rsc.org It is expected that this compound would exhibit similar or even enhanced reactivity with ozone due to the presence of two such activating groups. The reaction mechanism is believed to proceed through the formation of a primary ozonide, which is often the rate-limiting step in the heterogeneous oxidation of carbon-carbon double bonds. nih.gov

The oxidation of this compound leads to the formation of a diverse range of oxygenated polycyclic aromatic hydrocarbons (OPAHs). These products are generally more polar and potentially more toxic than the parent compound. rsc.org Studies on the ozonolysis of 1-methylpyrene have shown that it produces a greater variety of OPAHs compared to pyrene itself. rsc.org

The identified OPAHs from 1-methylpyrene fall into two main categories: those that are alkylated analogs of pyrene oxidation products and unique products formed due to the presence of the methyl group. rsc.org This suggests that the oxidation pathways for this compound would likely involve both modifications to the aromatic ring system and reactions involving the methyl substituents. The addition of methyl groups may open up new reaction pathways, leading to a complex mixture of OPAH products. rsc.org While specific products for this compound are not detailed, the table below shows OPAHs formed from the closely related 1-methylpyrene, indicating the types of transformations that can be expected.

Table 1: OPAH Products Identified from the Heterogeneous Ozonolysis of 1-Methylpyrene This table is based on data for 1-methylpyrene as a proxy for this compound.

| Chemical Formula | Product Type | Potential Formation Pathway |

|---|---|---|

| C17H12O | Alkylated Analog | Ring hydroxylation/epoxidation |

| C17H12O2 | Alkylated Analog | Formation of quinones or dihydrodiols |

| C17H10O3 | Alkylated Analog | Further ring oxidation |

| C16H8O3 | Demethylated Product | Ring opening with loss of methyl group |

| C16H10O4 | Demethylated Product | Ring opening with loss of methyl group |

| C16H10O5 | Demethylated Product | Ring opening with loss of methyl group |

Source: Adapted from research on 1-methylpyrene oxidation. rsc.org

Biotransformation and Biodegradation Mechanisms

In soil and aquatic environments, this compound can be transformed by microorganisms and their enzymatic systems. The biotransformation pathways for alkylated PAHs often involve parallel reactions of ring oxidation and side-chain modification.

Microbial degradation is a key process for the removal of PAHs from the environment. nih.gov Numerous bacterial and fungal species have been identified that can degrade pyrene and other PAHs. nih.gov Bacteria, particularly species from the genus Mycobacterium, are known to initiate PAH degradation by incorporating oxygen atoms into the aromatic ring. mdpi.comnih.gov Fungi, including white-rot fungi and certain molds like Penicillium glabrum, also possess powerful extracellular enzyme systems capable of oxidizing PAHs. nih.govfrontiersin.org

For this compound, two primary microbial degradation pathways are likely to occur simultaneously:

Aromatic Ring Oxidation: Similar to the degradation of pyrene, microorganisms can attack the aromatic core of this compound. This typically begins with the hydroxylation of the ring to form dihydrodiols. frontiersin.org

Side-Chain Oxidation: The methyl groups are also susceptible to microbial attack. Studies on the metabolism of 1-methylpyrene in rats show that the methyl group is oxidized to a hydroxymethyl group, which is then further oxidized to a carboxylic acid (1-pyrene carboxylic acid). nih.gov A similar pathway is expected for the two methyl groups of this compound.

The transformation of this compound is catalyzed by specific enzymes. In bacteria, the initial attack on the aromatic ring is often carried out by dioxygenases , which incorporate both atoms of an oxygen molecule to form a cis-dihydrodiol. nih.govresearchgate.net

In fungi and higher organisms, cytochrome P450 (CYP) monooxygenases play a crucial role. frontiersin.orgnih.gov These enzymes are highly versatile and catalyze a variety of oxidative reactions, including the hydroxylation of aromatic rings and the oxidation of alkyl side chains. mdpi.com The CYP system inserts a single oxygen atom into the substrate, which can lead to the formation of phenols (hydroxylated this compound) or initiate the oxidation of the methyl groups. mdpi.com Several proteins, including cytochrome P450, have been shown to be induced in Mycobacterium species during pyrene degradation. nih.govresearchgate.net

Based on established pathways for pyrene and 1-methylpyrene, the enzymatic transformation of this compound is expected to produce a series of metabolites.

Table 2: Potential Metabolites of this compound and Associated Enzyme Systems

| Potential Metabolite | Precursor | Enzyme System | Transformation Pathway |

|---|---|---|---|

| This compound-cis-dihydrodiol | This compound | Dioxygenase (Bacterial) | Ring Oxidation |

| Hydroxy-1,6-dimethylpyrene | This compound | Cytochrome P450 Monooxygenase (Fungal/Bacterial) | Ring Oxidation |

| (6-Methylpyren-1-yl)methanol | This compound | Cytochrome P450 Monooxygenase | Side-Chain Oxidation |

| 6-Methyl-1-pyrenecarboxylic acid | (6-Methylpyren-1-yl)methanol | Alcohol/Aldehyde Dehydrogenase | Side-Chain Oxidation |

| Pyrene-1,6-dicarboxylic acid | 6-Methyl-1-pyrenecarboxylic acid | Cytochrome P450 Monooxygenase | Side-Chain Oxidation |

Source: Extrapolated from known pathways for pyrene and 1-methylpyrene. nih.govfrontiersin.orgnih.gov

Mechanistic Biological Interactions of 1,6 Dimethylpyrene

In Vitro Genotoxicity Studies (Mechanistic Level)To understand the mechanistic genotoxic potential of 1,6-dimethylpyrene, various in vitro assays are employed to detect DNA damage and mutations.

Induction of Unscheduled DNA SynthesisUnscheduled DNA Synthesis (UDS) is an indicator assay that measures a cell's ability to perform global genomic nucleotide excision repair (NER) in response to DNA damage.bfr-akademie.deoecd.orgnih.govStudies have demonstrated that this compound induces unscheduled DNA synthesis in rat hepatocytes.tandfonline.comnih.govThis induction signifies that this compound causes DNA damage that triggers the cellular DNA repair mechanisms, indicating its genotoxic potential at a mechanistic level.tandfonline.comoecd.orgnih.gov

Table 1: Unscheduled DNA Synthesis (UDS) Response

| Compound | Cell Type | UDS Induction | Reference |

|---|---|---|---|

| This compound | Rat hepatocytes | Positive | tandfonline.comnih.gov |

| 1-Methylpyrene (B1203753) | Rat hepatocytes | Positive | tandfonline.comnih.gov |

Mutagenicity in Bacterial Systems (e.g., Salmonella typhimurium)The Salmonella typhimurium reverse mutation assay, commonly known as the Ames test, is a widely used in vitro bacterial system to detect gene mutations induced by chemical substances.bibliotekanauki.plecfr.govThis assay measures the reversion of histidine-requiring strains of Salmonella typhimurium to histidine independence, indicating the occurrence of base changes or frameshift mutations in the bacterial genome.bibliotekanauki.plecfr.govthis compound has been identified as a known mutagen in Salmonella typhimurium.tandfonline.comnih.govAmong a series of dimethylpyrenes tested for mutagenic activity in Salmonella typhimurium strain TA98, this compound was noted as one of the more potent mutagens.tandfonline.comThis demonstrates its capacity to induce genetic damage at the gene level in bacterial systems.tandfonline.combibliotekanauki.pl

Table 2: Mutagenicity in Salmonella typhimurium TA98

| Compound | Mutagenic Activity in S. typhimurium TA98 | Reference |

|---|---|---|

| This compound | Potent Mutagen | tandfonline.com |

| 1-Methylpyrene | Mutagenic | tandfonline.com |

Future Research Directions and Emerging Opportunities

The unique photophysical and chemical properties of 1,6-dimethylpyrene position it as a foundational molecule for significant advancements across various scientific and technological domains. Future research is poised to unlock its full potential, focusing on the rational design of novel materials, the application of advanced characterization techniques, synergistic computational-experimental workflows, innovative environmental solutions, and a deeper toxicological understanding.

Q & A

Q. What are the recommended synthesis routes for 1,6-Dimethylpyrene, and how can purity be ensured?

Methodological Answer: Synthesis of this compound can be adapted from protocols for structurally similar polycyclic aromatic hydrocarbons (PAHs). For instance, rhodium-catalyzed cross-coupling reactions (e.g., using 1,6-eneyne or 1,6-diyne substrates) enable precise regioselectivity, as demonstrated in the synthesis of bicyclic compounds . Post-synthesis purification involves column chromatography followed by recrystallization. Purity (>98%) is validated via HPLC and mass spectrometry, with protocols mirroring those for 2,7-Dihydroxy-1,6-dimethylpyrene derivatives .

Q. How should this compound be stored and solubilized for experimental use?

Methodological Answer: Store this compound at 2–8°C in airtight, light-protected containers to prevent degradation. For solubility enhancement:

Q. What spectroscopic techniques are optimal for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Use H and C NMR to confirm methyl group positions and aromatic backbone integrity.

- X-ray Diffraction (XRD): Single-crystal XRD (e.g., synchrotron-based methods) resolves stereoelectronic effects, as applied to diazapyrene-thiophene systems .

- UV-Vis Spectroscopy: Compare absorption maxima with computational predictions (e.g., TD-DFT) to validate electronic properties .

Advanced Research Questions

Q. How can contradictions in carcinogenicity data for this compound derivatives be resolved?

Methodological Answer: Contradictions in toxicological studies (e.g., conflicting carcinogenicity outcomes) require:

- Dose-Response Analysis: Replicate experiments across multiple dose levels and exposure durations, as seen in 1,6-dinitropyrene studies .

- Statistical Validation: Apply ANOVA or mixed-effects models to account for inter-lab variability.

- Mechanistic Studies: Use in vitro assays (e.g., Ames test) to isolate mutagenic pathways and cross-reference with in vivo data .

Q. What experimental designs are suitable for probing the reaction mechanisms of this compound in catalytic systems?

Methodological Answer:

- Intermediate Trapping: Use low-temperature quenching or spectroscopic trapping (e.g., EPR for radical intermediates) to identify transient species in rhodium-catalyzed reactions .

- Isotopic Labeling: Incorporate C or H isotopes at methyl groups to track regiochemical outcomes via mass spectrometry.

- Computational Modeling: Pair experimental data with DFT calculations to map energy profiles and transition states, as demonstrated in naphthyridine studies .

Q. How can computational tools predict the environmental persistence of this compound?

Methodological Answer:

- Molecular Dynamics (MD) Simulations: Model interactions with soil organic matter or aqueous systems to estimate biodegradation rates.

- Quantitative Structure-Activity Relationship (QSAR): Train models using existing PAH persistence data to extrapolate half-lives .

- High-Throughput Screening: Use automated platforms to assess photolytic degradation under UV exposure, referencing protocols for nitroarenes .

Data Reproducibility & Validation

Q. What steps ensure reproducibility in this compound experiments?

Methodological Answer:

- Detailed Documentation: Record chemical sources (e.g., CAS numbers), storage conditions, and instrument calibration data, adhering to ICMJE standards .

- Peer Review: Submit raw datasets (e.g., crystallography files, chromatograms) as supplementary materials for independent validation .

- Reagent Cross-Check: Compare results using this compound from multiple suppliers to rule out batch-specific impurities .

Q. How should researchers design studies to distinguish between isomer-specific effects in this compound derivatives?

Methodological Answer:

- Isomer Synthesis: Use regioselective alkylation or directed ortho-metalation to generate pure isomers, as applied in naphthyridine research .

- Comparative Bioassays: Test isomers in parallel (e.g., cytotoxicity assays) with controls for solvent effects .

- Crystallographic Analysis: Resolve structural differences via XRD, leveraging synchrotron facilities for high-resolution data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.